An In-Depth Technical Guide to 2-(4-ethylphenyl)-2,3-dihydro-1H-indole: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-(4-ethylphenyl)-2,3-dihydro-1H-indole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for 2-(4-ethylphenyl)-2,3-dihydro-1H-indole, a substituted indoline derivative of interest in medicinal chemistry and materials science. The indoline scaffold is a core structural motif in numerous biologically active compounds, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics and functional materials.
Chemical Structure and Nomenclature
2-(4-ethylphenyl)-2,3-dihydro-1H-indole, also known as 2-(4-ethylphenyl)indoline, possesses a bicyclic structure composed of a benzene ring fused to a dihydropyrrole ring. A 4-ethylphenyl group is attached at the 2-position of the indoline core.
Systematic IUPAC Name: 2-(4-ethylphenyl)-2,3-dihydro-1H-indole
Molecular Formula: C₁₆H₁₇N
Molecular Weight: 223.31 g/mol
Canonical SMILES: CCC1=CC=C(C=C1)C2CC3=CC=CC=C3N2
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of 2-(4-ethylphenyl)-2,3-dihydro-1H-indole.
Physicochemical Properties
Detailed experimental data for 2-(4-ethylphenyl)-2,3-dihydro-1H-indole is not widely available in public literature. The following table summarizes key physicochemical properties, with some values estimated based on the properties of structurally similar compounds like indoline.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N | - |
| Molecular Weight | 223.31 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General properties of indolines |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane, and poorly soluble in water.[1] | General properties of indolines[1] |
| pKa (of the conjugate acid) | Not available (estimated to be around 4-5) | Based on indoline[1] |
Synthesis Methodology
The synthesis of 2-(4-ethylphenyl)-2,3-dihydro-1H-indole is typically achieved through a two-step process:
-
Fischer Indole Synthesis of the corresponding indole, 2-(4-ethylphenyl)-1H-indole.
-
Reduction of the indole to the desired indoline.
Caption: General synthetic workflow for 2-(4-ethylphenyl)-2,3-dihydro-1H-indole.
Experimental Protocol: Fischer Indole Synthesis of 2-(4-ethylphenyl)-1H-indole
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds.[2][3]
Materials:
-
4-Ethylacetophenone
-
Phenylhydrazine
-
Glacial Acetic Acid (or another suitable acid catalyst like polyphosphoric acid or zinc chloride)
-
Ethanol
-
Hydrochloric Acid (concentrated)
Procedure:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, combine equimolar amounts of 4-ethylacetophenone and phenylhydrazine.
-
Add a minimal amount of glacial acetic acid as a catalyst.
-
Heat the mixture under reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The phenylhydrazone may precipitate out. If so, collect the solid by filtration and wash with cold ethanol.
-
-
Cyclization to the Indole:
-
The crude phenylhydrazone is added to a suitable acid catalyst. Polyphosphoric acid (PPA) is often effective.
-
Heat the mixture, typically between 100-150 °C, for 1-3 hours. The optimal temperature and time should be determined empirically.
-
After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 2-(4-ethylphenyl)-1H-indole.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Experimental Protocol: Reduction of 2-(4-ethylphenyl)-1H-indole to 2-(4-ethylphenyl)-2,3-dihydro-1H-indole
The reduction of the indole C2=C3 double bond can be accomplished using various reducing agents. A classic and effective method involves the use of zinc dust in a strong acid.[4] Alternatively, borane reagents in the presence of a strong acid like trifluoroacetic acid can be employed.[5]
Method 1: Reduction with Zinc and Phosphoric Acid [4]
Materials:
-
2-(4-ethylphenyl)-1H-indole
-
Zinc dust
-
85% Phosphoric acid
-
Sodium hydroxide (for neutralization)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve the 2-(4-ethylphenyl)-1H-indole in 85% phosphoric acid.
-
Add an excess of zinc dust to the solution.
-
Heat the mixture with stirring, typically at reflux, for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully add water.
-
Make the solution strongly basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-(4-ethylphenyl)-2,3-dihydro-1H-indole.
-
Purify the product by vacuum distillation or column chromatography.
Method 2: Reduction with Borane and Trifluoroacetic Acid [5]
Materials:
-
2-(4-ethylphenyl)-1H-indole
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Trifluoroacetic acid (TFA)
-
Water
-
Sodium hydroxide (for neutralization)
-
Organic solvent (e.g., methylene chloride)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the 2-(4-ethylphenyl)-1H-indole in trifluoroacetic acid and cool the solution in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Make the solution alkaline (pH > 9) with a sodium hydroxide solution.
-
Extract the product with methylene chloride.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting product as needed.
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm corresponding to the protons on the benzene ring of the indoline and the 4-ethylphenyl group.
-
Indoline C2-H: A multiplet, likely a triplet or doublet of doublets, in the region of δ 4.0-4.5 ppm.
-
Indoline C3-H₂: Two diastereotopic protons that will likely appear as complex multiplets between δ 2.8-3.5 ppm.
-
Indoline N-H: A broad singlet, typically between δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
Ethyl Group (CH₂): A quartet around δ 2.6 ppm.
-
Ethyl Group (CH₃): A triplet around δ 1.2 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Carbons: Multiple signals in the δ 110-155 ppm region.
-
Indoline C2: A signal in the range of δ 60-70 ppm.
-
Indoline C3: A signal around δ 30-40 ppm.
-
Ethyl Group (CH₂): A signal around δ 28 ppm.
-
Ethyl Group (CH₃): A signal around δ 15 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic sharp peak around 3350-3450 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A signal in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 223.
-
Major Fragmentation Patterns: Likely fragmentation would involve the loss of the ethyl group (M-29) and potentially cleavage of the indoline ring.
Potential Applications and Biological Activity
Indoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on 2-(4-ethylphenyl)-2,3-dihydro-1H-indole are limited, related 2-substituted indoline and indole structures have shown promise in various therapeutic areas. The indole nucleus is a prominent feature in many natural products and pharmaceuticals.[6]
The biological potential of this class of compounds includes:
-
Anticancer Activity: Many indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]
-
Anti-inflammatory and Analgesic Properties: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[6]
-
Antimicrobial and Antifungal Activity: Substituted indoles and indolines have been investigated for their efficacy against bacterial and fungal pathogens.[8]
-
Central Nervous System (CNS) Activity: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the exploration of its derivatives for various CNS disorders.
The introduction of the 4-ethylphenyl group at the 2-position of the indoline core can influence the compound's lipophilicity, steric profile, and potential for specific receptor interactions, making it a target of interest for further investigation in drug discovery programs.
Conclusion
2-(4-ethylphenyl)-2,3-dihydro-1H-indole is a synthetically accessible derivative of the important indoline heterocyclic system. Its preparation via the Fischer indole synthesis followed by reduction provides a reliable route for obtaining this compound. While detailed characterization and biological evaluation of this specific molecule are not extensively documented, its structural features suggest potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers in their future investigations of this and related compounds.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
-
Wikipedia. Fischer indole synthesis. [Link]
- Synthesis of new 2-substituted phenyl-1H-indoles via Fischer indole reaction. World Journal of Pharmacy and Pharmaceutical Sciences.
- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.
-
Organic Chemistry Portal. Synthesis of indolines. [Link]
-
Semantic Scholar. Synthesis and biological activities of some indoline derivatives. [Link]
- ResearchGate. Synthesis and biological evaluation of diversely substituted indolin-2-ones.
-
OMICS International. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. [Link]
-
Wikipedia. Indoline. [Link]
-
National Center for Biotechnology Information. 2-(4-ethylphenyl)-4-(1-pyrrolidinyl)quinoline. PubChem Compound Summary for CID 45051292. [Link]
- Gribble, G. W.; Dolby, L. J. A convenient preparation of indoline. J. Heterocycl. Chem.1966, 3 (2), 124-125.
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